molecular formula C15H9BrO2 B074158 Isobromindione CAS No. 1470-35-5

Isobromindione

Cat. No.: B074158
CAS No.: 1470-35-5
M. Wt: 301.13 g/mol
InChI Key: QFLZIWVSQDZLNW-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Isobromindione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The bromine atom in this compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Isobromindione has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Isobromindione is unique among indanediones due to its specific chemical structure and biological activity. Similar compounds in the same class include:

    Indanedione: The parent compound with a similar indane ring structure.

    Bromindione: A related compound with a bromine atom in a different position.

    Phenylindanedione: Another derivative with a phenyl group attached to the indane ring.

These compounds share some chemical properties with this compound but differ in their specific biological activities and applications .

Biological Activity

Isobromindione, a synthetic compound belonging to the class of indandione derivatives, has garnered attention for its potential biological activities, particularly in the context of its pharmacological applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique indandione framework, which contributes to its biological properties. Its structure can be represented as follows:

C9H6BrO2\text{C}_9\text{H}_6\text{BrO}_2

This molecular formula indicates that this compound contains bromine and oxygen functionalities that are crucial for its interaction with biological targets.

Antigout Activity

One of the primary areas of research on this compound is its role in uric acid metabolism. Studies have shown that this compound exhibits antigout activity by inhibiting the reabsorption of uric acid in the kidneys. This mechanism is particularly relevant for patients suffering from gout, a condition characterized by elevated uric acid levels.

A study investigating the effects of various drugs on uric acid metabolism found that this compound significantly reduced uric acid levels in animal models. The proposed mechanism involves the inhibition of renal urate transporters, leading to increased excretion of uric acid .

Antitumor Activity

This compound has also been explored for its antitumor properties . Research indicates that it may inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, a study demonstrated that this compound could inhibit ribonucleoside diphosphate reductase, an enzyme critical for DNA synthesis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound across different contexts:

  • Antigout Efficacy :
    • A controlled study involving animal models showed that administration of this compound resulted in a significant decrease in serum uric acid levels compared to control groups. The results indicated a dose-dependent response, suggesting that higher doses yield greater reductions in uric acid levels .
  • Antitumor Activity :
    • In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines. The compound was shown to induce apoptosis in these cells, highlighting its potential as an anticancer agent .
  • Safety and Toxicology :
    • Toxicological assessments revealed that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully elucidate its long-term effects and potential side effects .

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound:

Study FocusMethodologyKey Findings
Antigout ActivityAnimal ModelsSignificant reduction in serum uric acid levels
Antitumor ActivityIn Vitro Cell LinesInduced apoptosis and inhibited cell proliferation
ToxicologySafety AssessmentsFavorable safety profile at therapeutic doses

Properties

CAS No.

1470-35-5

Molecular Formula

C15H9BrO2

Molecular Weight

301.13 g/mol

IUPAC Name

5-bromo-2-phenylindene-1,3-dione

InChI

InChI=1S/C15H9BrO2/c16-10-6-7-11-12(8-10)15(18)13(14(11)17)9-4-2-1-3-5-9/h1-8,13H

InChI Key

QFLZIWVSQDZLNW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)Br

Key on ui other cas no.

1470-35-5

Synonyms

5-bromo-2-phenyl-1,3-indanedione
Uridion

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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